2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(23)18-13-22(19-10-6-5-9-17(18)19)14-20(24)21-12-11-16-7-3-2-4-8-16/h5-7,9-10,13H,2-4,8,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLXQZAZHYNQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the acetyl group at the 3-position of the indole ring. The final step involves the attachment of the N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring using reagents like halogens or nitrating agents.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development for treating various diseases.
Industry: This compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl group and the cyclohexenyl ethyl moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3-acetyl-1H-indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide with key analogs, highlighting structural variations and biological implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activities | References |
|---|---|---|---|---|---|
| This compound | C₂₂H₂₅N₂O₂ | 361.45 | 3-Acetylindole, cyclohexene-ethyl side chain | Hypothesized anticancer, anti-inflammatory (based on indole-acetamide analogs) | |
| N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide | C₁₃H₁₄N₂O₂ | 230.27 | 2-Formylindole, ethylacetamide linker | Antimicrobial, enzyme inhibition (e.g., kinase targets) | |
| N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-yl]acetamide | C₂₁H₂₀N₄OS | 392.48 | Pyridyl-thiazole and methylindole | Anticancer (targets cell proliferation pathways) | |
| 2-(3-Acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | C₁₃H₁₅N₃O₃S | 296.34 | 3-Acetylindole, sulfone-tetrahydrothiophene side chain | Antimicrobial, anti-inflammatory (sulfone enhances solubility and target affinity) | |
| 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide | C₂₂H₂₀ClN₄O₂ | 422.88 | Dual indole cores (chloro-substituted and acetylamino) | Dual receptor modulation (e.g., serotonin pathways), neuropharmacological potential |
Key Structural and Functional Differences:
Indole Substitutions :
- 3-Acetyl Group : Enhances electron-withdrawing effects and stabilizes interactions with hydrophobic enzyme pockets .
- 2-Formyl Group (): Increases electrophilicity, enabling Schiff base formation with biological amines .
Pyridyl-Thiazole (): Introduces aromatic heterocycles for π-π stacking with nucleic acids or protein targets . Sulfone-Tetrahydrothiophene (): Boosts water solubility and oxidative stability .
Biological Activity Trends :
- Anticancer Activity : Pyridyl-thiazole derivatives () show potent cytotoxicity against cancer cell lines, while dual indole cores () may target neurotransmitter receptors .
- Antimicrobial Activity : Sulfone-containing analogs () exhibit broad-spectrum activity due to enhanced membrane penetration .
Q & A
Q. What statistical approaches are recommended for validating dose-response data with high variability?
- Methodological Answer:
- Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀.
- Use replicates (n ≥ 3) and outlier tests (Grubbs’ test).
- Perform ANOVA with post-hoc corrections (Tukey’s HSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
